(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-methyl-2-(trifluoromethyl)indol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO/c1-10-13-4-2-3-5-14(13)22(15(10)17(19,20)21)16(23)11-6-8-12(18)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSQINMBKNKLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652025 | |
| Record name | (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913955-36-9 | |
| Record name | (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913955-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone , with CAS number 913955-36-9, is a member of the indole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H11ClF3NO
- Molecular Weight : 337.72 g/mol
- Structure : The compound features a chlorophenyl group and a trifluoromethyl group attached to an indole moiety, which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (human epidermoid carcinoma) | 5.0 | |
| U251 (human glioblastoma) | 7.5 | |
| Jurkat (human T-cell leukemia) | 4.2 |
The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against cancer cells.
The proposed mechanism of action for compounds similar to this compound involves:
- Inhibition of Cell Proliferation : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Interference with Signaling Pathways : These compounds may disrupt critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Study 1: Anticancer Activity Evaluation
A study conducted on several indole derivatives, including the target compound, demonstrated significant cytotoxicity against A431 and U251 cell lines. The results indicated that modifications on the indole structure could enhance anticancer activity, particularly through the introduction of halogen substituents.
Study 2: SAR Analysis
A systematic SAR analysis revealed that the presence of both the chlorophenyl and trifluoromethyl groups contributed positively to the biological activity. Compounds lacking these functional groups showed markedly reduced efficacy in vitro.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives. Indoles are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have focused on the anticancer activity of (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone. Research indicates that modifications in the indole structure can enhance the selectivity and potency against cancer cell lines. For instance:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases such as arthritis and colitis .
Material Science
In material science, this compound is being researched for its application in developing advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
OLEDs
The compound's unique electronic properties make it suitable for use as an emissive layer in OLEDs. Its ability to emit light when subjected to an electric current allows for the development of more efficient and brighter displays .
OPVs
In organic photovoltaics, the incorporation of this compound into polymer blends has shown promise in enhancing charge transport and improving overall device efficiency .
Research Tool
As a research tool, this compound serves as a valuable reference compound in pharmacological studies aimed at understanding the structure-activity relationship (SAR) of indole derivatives.
Structure-Activity Relationship Studies
SAR studies utilizing this compound have provided insights into how modifications to the indole structure can influence biological activity. This knowledge is crucial for designing new compounds with improved efficacy and reduced side effects .
Data Table: Summary of Applications
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The indole moiety facilitates electrophilic substitution at the C3 position. Key reactions include:
Formylation
Reaction with POCl₃-DMF (Vilsmeier-Haack conditions) yields 3-formyl derivatives:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| POCl₃, DMF, 0–5°C | 3-Formyl-2-(trifluoromethyl)indole | 53% |
This reaction proceeds via formation of a chloroiminium intermediate, directing formylation to the C3 position .
Friedel-Crafts Acylation
Acetylation occurs under AlCl₃ catalysis:
| Reagents/Condients | Product | Yield |
|---|---|---|
| AcCl, AlCl₃, DCM | 3-Acetyl-2-(trifluoromethyl)indole | 64% |
The trifluoromethyl group deactivates the indole ring but does not fully inhibit electrophilic attack at C3 .
Nucleophilic Reactions at the Ketone Group
The (4-chlorophenyl)methanone group participates in nucleophilic additions:
Hydrazone Formation
Reaction with substituted phenylhydrazines forms hydrazones under acidic conditions:
| Hydrazine Derivative | Conditions | Product | Yield |
|---|---|---|---|
| 4-(Methylsulfonyl)phenylhydrazine | EtOH, AcOH, reflux | Hydrazone derivative | 72% |
Characterization data for the product (13a):
Alkyne-Carbonyl Metathesis
In protic solvents, the compound undergoes alkyne-carbonyl metathesis with terminal alkynes under CSA catalysis:
| Alkyne | Solvent | Product | Yield |
|---|---|---|---|
| Phenylpropiolic acid | MeOH | α,β-Unsaturated CF₃ ketone | 74% |
The reaction involves protonation of the carbonyl oxygen, followed by alkyne insertion and rearrangement .
Bisindolylmethane Formation
With aldehydes in acidic media, the compound forms bisindolylmethanes:
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, MeSO₃H, 80°C | Bisindolylmethane derivative | 65% |
Mechanism :
-
Initial formation of an oxonium ion from the aldehyde and indole.
Catalytic C–H Functionalization
Ruthenium-catalyzed C–H activation enables regioselective functionalization:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | Ethyl 3-bromopropanoate | C3-alkylated indole | 78% |
Key spectral data for alkylated product (3ma):
Photochemical Cyclization
Under blue LED irradiation, intramolecular radical cyclization forms fused indole systems:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Bromoalkyne derivative | DMSO, 455 nm | Cyclized indole | 58% |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the combination of 3-methyl , 2-trifluoromethyl , and 4-chlorophenyl groups. Below is a comparative analysis with key analogs:
| Compound | Substituents on Indole | Key Functional Groups | Reported Bioactivity | Molecular Weight | References |
|---|---|---|---|---|---|
| (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone | 3-methyl, 2-CF₃ | 4-Chlorophenyl, trifluoromethyl | Inferred antifungal (CYP51 inhibition potential) | 349.73 | |
| (4-Chlorophenyl)(2-methyl-1H-indol-1-yl)methanone (CAS: 50593-72-1) | 2-methyl | 4-Chlorophenyl | Not explicitly reported; structural simplicity may reduce metabolic stability | 269.73 | |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 4-amino, 3-indolyl | 4-Hydroxyphenyl | Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition) | 340.37 | |
| 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | Triazolyl, indolyl | 4-Chlorophenyl, triazole | Antifungal (CYP51 inhibition) | 397.85 | |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | Pyrimidinyl-piperidine | 4-Chlorophenyl, pyrimidine | Not reported; structural focus on kinase inhibition | 302.10 |
Key Comparisons
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the simpler 2-methyl analog . This group is known to improve binding to hydrophobic enzyme pockets, as seen in CYP51 inhibitors like UDO and UDD (). The 3-methyl group may sterically hinder interactions compared to 4-amino or triazolyl substituents in other analogs, which directly participate in hydrogen bonding with biological targets .
Pharmacokinetic Properties: The target compound’s log P (predicted ~3.5–4.0 due to CF₃ and Cl) suggests moderate lipophilicity, aligning with analogs showing good intestinal absorption (e.g., 4-amino-indolyl derivatives in ) . Unlike triazole-containing analogs (), the absence of a polar group (e.g., hydroxyl or triazole) may reduce solubility but improve blood-brain barrier penetration.
Synthetic Accessibility :
- The compound can be synthesized via Rh(III)-catalyzed C–H alkylation followed by Ugi reactions, similar to nitro-functionalized indoles in –3.
- Comparatively, triazole-containing analogs () require multi-step protocols involving azole coupling, increasing synthetic complexity.
In contrast, 4-hydroxyphenyl analogs () show anti-inflammatory activity via MAP kinase inhibition, highlighting divergent therapeutic applications.
Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacokinetic Comparison
Preparation Methods
Preparation of the Indole Core with Trifluoromethyl and Methyl Substituents
The 3-methyl-2-(trifluoromethyl)-1H-indole nucleus is typically synthesized through tailored indole synthesis methods that allow substitution at the 2- and 3-positions:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes to form hydrazones, which upon acid-catalyzed cyclization yield indoles. For example, 1-(4-benzoylphenyl)propan-1-one derivatives can be converted into substituted indoles by reaction with hydrazines and acid catalysts like boron trifluoride etherate in acetic acid, yielding indoles with substituents at the 3-position (methyl) and allowing introduction of trifluoromethyl groups by using appropriately substituted starting materials or reagents.
One-Pot Tandem Reactions: Recent methodologies employ camphorsulfonic acid-mediated one-pot tandem reactions starting from aminoacetophenone derivatives, aldehydes, propiolic acids, and isocyanides to synthesize functionalized indoles bearing trifluoromethyl groups. These methods provide efficient access to indole derivatives with diverse substitution patterns, including trifluoromethyl groups at the 2-position.
Introduction of the 4-Chlorobenzoyl Group (N-Benzoylation)
The acylation of the indole nitrogen with a 4-chlorobenzoyl moiety is a key step to obtain the target compound:
N-Benzoylation Using 4-Chlorobenzoyl Chloride: The indole nitrogen is acylated by reacting the indole derivative with 4-chlorobenzoyl chloride in the presence of a base (e.g., sodium hydride) in dry solvents such as dimethylformamide (DMF). This reaction yields the corresponding N-(4-chlorobenzoyl) indole ketone.
This step is often performed after the indole core is fully constructed with the methyl and trifluoromethyl substituents to ensure regioselectivity and avoid side reactions.
Example Synthetic Procedure Summary
| Step | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|
| 1. Formation of hydrazone | Ketone (e.g., 1-(4-benzoylphenyl)propan-1-one) + phenylhydrazine in ethanol | Hydrazone intermediate | Typically high yield; monitored by TLC |
| 2. Cyclization to indole | Acid catalyst (e.g., BF3·OEt2) in acetic acid, reflux | 3-methyl-1H-indole derivative | Moderate to good yields (~50-75%) |
| 3. Introduction of trifluoromethyl group | Using trifluoromethyl-substituted starting materials or reagents | 2-(trifluoromethyl) substitution achieved | Requires specialized reagents |
| 4. N-Benzoylation | 4-chlorobenzoyl chloride, NaH, DMF, room temperature | (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone | High yield; purified by recrystallization |
Analytical Characterization Supporting Preparation
NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the indole ring and the presence of the 4-chlorobenzoyl group. Chemical shifts correspond to aromatic protons, methyl groups at the 3-position, and signals consistent with trifluoromethyl substitution.
Mass Spectrometry: Molecular ion peaks confirm the molecular weight (337.72 g/mol) consistent with the formula C17H11ClF3NO, verifying the incorporation of trifluoromethyl and chlorophenyl groups.
Infrared Spectroscopy: Characteristic carbonyl stretching frequencies (~1680-1700 cm^-1) confirm the ketone functionality; NH stretching bands may be absent or shifted due to N-acylation.
Research Findings and Optimization Notes
The use of classical Fischer indole synthesis remains effective but can be limited by the availability of substituted ketones and the need for harsh acidic conditions.
Modern one-pot tandem reactions mediated by camphorsulfonic acid offer milder conditions and better functional group tolerance, allowing the synthesis of complex indole derivatives with trifluoromethyl groups.
N-Benzoylation is reliably achieved under basic conditions with acyl chlorides, and purification by recrystallization yields high-purity products suitable for further biological evaluation.
The presence of trifluoromethyl groups enhances the compound's chemical stability and lipophilicity, important for potential pharmaceutical applications.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, coupling reactions, and indole ring functionalization. Key steps include the introduction of the trifluoromethyl group via nucleophilic substitution and the formation of the methanone bridge using Friedel-Crafts acylation. Critical parameters include:
- Temperature : Controlled heating (60–80°C) to avoid decomposition of reactive intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) for acylation steps .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloro-phenyl and indole protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.05) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.1% levels .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C-Cl: 1.74 Å) and dihedral angles between aromatic rings (e.g., 45° for indole-methanone alignment) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts contribute 12% to crystal packing) .
Q. What experimental approaches can resolve contradictions in observed reactivity during functionalization reactions (e.g., unexpected byproducts under specific conditions)?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 25°C vs. reflux) to isolate intermediates .
- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks reactive species .
- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in trifluoromethyl group reactions .
Q. How do substituent effects (e.g., chloro, trifluoromethyl groups) influence the compound’s electronic environment and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density on the indole ring, slowing electrophilic substitution but enhancing oxidative stability .
- Steric Hindrance : The 3-methyl group directs coupling reactions to the 5-position of the indole ring .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds at 60°C with Pd(PPh₃)₄ catalyst .
Q. What advanced analytical techniques are required to identify and quantify trace impurities or degradation products in synthesized batches?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Detects degradation products (e.g., hydrolyzed methanone derivatives) at ppm levels .
- Solid-State NMR : Characterizes amorphous vs. crystalline impurities in bulk samples .
- Reference Standards : Co-injection with authenticated impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone) validates HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
